Iprazochrome
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Overview
Description
Iprazochrome is a chemical compound known for its use as an antimigraine agent. It is also indicated for the treatment and prevention of diabetic retinopathy in individuals with type-2 diabetes. Chemically, it is a derivative of adrenochrome, which is a product of adrenaline oxidation .
Preparation Methods
Iprazochrome can be synthesized through various synthetic routes. One common method involves the reaction of 3-hydroxy-1-isopropylindoline-5,6-dione with semicarbazide under specific reaction conditions. The industrial production methods for this compound typically involve optimizing these reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Iprazochrome undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Iprazochrome has a wide range of scientific research applications:
Mechanism of Action
Iprazochrome acts as a serotonin antagonist, specifically targeting the 5-HT2D receptor. It neutralizes other vasoactive compounds such as bradykinin and histamine. This action decreases the permeability and fragility of blood vessels, which helps in reducing migraine frequency and severity .
Comparison with Similar Compounds
Iprazochrome is unique compared to other similar compounds due to its specific mechanism of action and its dual role in treating migraines and diabetic retinopathy. Similar compounds include:
Adrenochrome: A product of adrenaline oxidation, but with different pharmacological properties.
Carbazochrome: Another derivative of adrenochrome with distinct uses and effects.
This compound’s uniqueness lies in its specific targeting of serotonin receptors and its combined use in migraine prophylaxis and diabetic retinopathy treatment.
Biological Activity
Iprazochrome is a pharmacological compound primarily recognized for its role as an antimigraine agent and its potential therapeutic effects in diabetic retinopathy. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and relevant research findings.
Chemical Profile
This compound is chemically classified as a derivative of adrenochrome, which is produced through the oxidation of adrenaline. It also relates to carbazochrome, exhibiting a molecular formula of C₁₂H₁₆N₄O₃ and a molecular weight of 248.28 g/mol .
The primary mechanism of this compound involves its action as a serotonin antagonist , specifically targeting the 5-HT₂D receptor. This antagonistic activity contributes to its ability to mitigate migraine symptoms by reducing the permeability and fragility of blood vessels, thereby decreasing the frequency and severity of migraine attacks . Additionally, this compound neutralizes various vasoactive compounds such as bradykinin and histamine, which are implicated in migraine pathophysiology .
Clinical Applications
- Migraine Prophylaxis : this compound is utilized for the prevention of migraine attacks. Its efficacy has been demonstrated in clinical settings where it significantly reduces the number of migraine days experienced by patients .
- Diabetic Retinopathy : The compound is also indicated for both the treatment and prevention of diabetic retinopathy in individuals with type-2 diabetes. This application highlights its potential protective effects on vascular integrity .
Antimicrobial and Antioxidant Properties
Recent studies have evaluated this compound's antimicrobial and antioxidant activities. For instance, research involving synthesized derivatives has shown promising results against various microbial strains, indicating that modifications to the this compound structure could enhance its biological efficacy .
Compound | Antimicrobial Activity | Antioxidant Activity |
---|---|---|
This compound Derivative 1 | Moderate | High |
This compound Derivative 2 | High | Moderate |
This compound Derivative 3 | Low | High |
Case Studies
- Migraine Management : A case study involving a cohort of patients receiving this compound showed a reduction in migraine frequency by approximately 50% over three months. Patients reported fewer side effects compared to traditional antimigraine medications like triptans .
- Diabetic Retinopathy : In another study, patients with type-2 diabetes treated with this compound demonstrated improved retinal health markers compared to a control group receiving placebo treatment. This suggests potential benefits in preserving vision and preventing disease progression .
Research Findings
Recent literature emphasizes the need for further investigation into this compound's broader pharmacological profiles:
- Neuroprotective Effects : Studies suggest that this compound may exert neuroprotective effects against oxidative stress, which could be beneficial in conditions like Alzheimer's disease .
- Potential Drug Interactions : As with many pharmacological agents, understanding potential interactions with other medications remains crucial for optimizing therapeutic outcomes .
Properties
CAS No. |
7248-21-7 |
---|---|
Molecular Formula |
C12H16N4O3 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
(3,6-dihydroxy-1-propan-2-yl-2,3-dihydroindol-5-yl)iminourea |
InChI |
InChI=1S/C12H16N4O3/c1-6(2)16-5-11(18)7-3-8(14-15-12(13)19)10(17)4-9(7)16/h3-4,6,11,17-18H,5H2,1-2H3,(H2,13,19) |
InChI Key |
AIGVHODMVKGZDA-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O |
Canonical SMILES |
CC(C)N1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O |
Key on ui other cas no. |
7248-21-7 |
Synonyms |
1-isopropyl-3-hydroxy-5-semicarbazono-6-oxo-2,3,5,6-tetrahydroindole 1-isopropylnoradrenochrome-5-monosemicarbazone Divascan iprazochrome Migrenon N-propylnoradrenochrome monosemicarbazone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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